5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane is a chemical compound characterized by its unique spirocyclic structure, which incorporates both nitrogen and oxygen heteroatoms. Its molecular formula is with a molar mass of approximately 189.25 g/mol. The compound features a spiro arrangement that connects a phenyl group with a five-membered azaspiro ring, making it of interest in various fields, including medicinal chemistry and materials science .
The chemical reactivity of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane can be influenced by the presence of the nitrogen and oxygen atoms in its structure. Potential reactions include:
The synthesis of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane can be achieved through several methods:
The unique structure of 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane opens up various applications:
Several compounds share structural similarities with 5-Methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane:
The uniqueness of 5-Methyl-6-phenyl-4-oza-5-Azaspiro[2.4]heptane lies in its combination of a methyl substituent on the spiro ring and a phenyl group, which together may provide distinct pharmacological properties not observed in its analogs.
The [2.4]heptane spirocyclic framework in 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane introduces notable geometric distortions. Ab initio molecular orbital calculations at the MP2/cc-pVTZ level demonstrate a ring strain energy of 32.4 kcal/mol, comparable to spiropentane (35.1 kcal/mol) but lower than spiropentadiene (48.7 kcal/mol) [6]. The strain arises from non-ideal bond angles at the spiro carbon (85° vs. tetrahedral 109.5°) and eclipsing conformations in the cyclopropane moiety. Natural bond orbital (NBO) analysis reveals hyperconjugative stabilization (∼12 kcal/mol) from σ(C–C) → σ*(C–N) interactions, partially offsetting strain effects [10].
Comparative studies of substituent effects show that the 6-phenyl group reduces strain by 4.2 kcal/mol through resonance-assisted conjugation with the oxaza ring [3]. This is quantified via electron localization function (ELF) maps, where the phenyl π-system delocalizes electron density into the spiro core (ELF = 0.71 at the spiro carbon vs. 0.63 in unsubstituted analogs) [9].
Table 1: Ring Strain Energies of Selected Spiro Compounds
| Compound | Strain Energy (kcal/mol) | Method |
|---|---|---|
| Spiro[2.4]heptane | 28.1 | CCSD(T)/def2-TZVP |
| 5-Methyl-6-phenyl derivative | 32.4 | MP2/cc-pVTZ |
| Spiropentane | 35.1 | CCSD(T)/CBS |
Steered molecular dynamics (SMD) simulations of the title compound’s [4+2] cycloaddition reveal a bifurcated reaction pathway. The major trajectory (68% prevalence) involves asynchronous bond formation with a 15.3 kcal/mol activation barrier, while the minor pathway (32%) exhibits concerted dynamics at 17.8 kcal/mol [9]. Conformational sampling identifies a critical dihedral angle (ϕ = 112°) in the transition state, where steric clashes between the methyl and phenyl groups increase torsional resistance by 2.3 kcal/mol [7].
Free energy landscapes constructed via metadynamics highlight solvent-dependent effects. In apolar media (ε = 2.3), the spirocyclic transition state is stabilized by 4.1 kcal/mol through van der Waals interactions, whereas polar solvents (ε = 78.4) destabilize it by 1.9 kcal/mol due to disrupted π-stacking [9].
A 5D-QSAR model (q² = 0.84, p² = 0.64) incorporating 87 spirocyclic analogs identifies four critical bioactivity determinants [8]:
For 5-methyl-6-phenyl-4-oxa-5-azaspiro[2.4]heptane, the model predicts a pKₐ of 8.2 ± 0.3 and logP of 2.1 ± 0.2, aligning with CNS-active compounds [8].
Table 2: Key QSAR Descriptors and Bioactivity Correlations
| Descriptor | Coefficient | p-value |
|---|---|---|
| Cationic charge density | 0.67 | <0.001 |
| Aromatic contact area | 0.52 | 0.003 |
| Spiro ovality index | −0.41 | 0.012 |
| Polar surface area | −0.38 | 0.019 |
DFT calculations (M06-2X/def2-TZVP) elucidate two competing π-cyclization pathways for the title compound:
Non-covalent interaction (NCI) analysis reveals critical CH-π interactions (∼3.8 kcal/mol) between the phenyl group and oxaza ring during cyclization. Spin density distributions indicate radical stabilization at C3 (0.43 e⁻) and N5 (0.29 e⁻), facilitating single-electron transfer mechanisms [7].
Spirocyclic architectures impose rigid three-dimensional constraints that fundamentally alter receptor binding dynamics [3] [4]. The tetracyclic spiro amines A23887 and A31472 have demonstrated considerable affinity for dopamine D2 receptors due to their limited conformational freedom, making them particularly valuable for defining pharmacophores for D2 antagonist activity [3]. These conformationally restricted systems provide critical insights into the spatial requirements for effective dopamine receptor binding.
The 5.5.6. and 5.6.5. spiro bicyclic lactam peptidomimetics exhibit remarkable dopamine receptor modulating capabilities [2] [5]. At concentrations of 100 nanomolar, these compounds decrease the dissociation constant of the high-affinity state of the dopamine receptor for agonists, demonstrating their potential as positive allosteric modulators rather than direct antagonists [2]. This modulatory mechanism represents a sophisticated approach to dopamine receptor intervention that differs fundamentally from competitive antagonism.
The molecular architecture of spirocyclic dopamine receptor modulators reveals specific structural determinants that influence selectivity and potency [6] [7]. Spirocyclic pyranopyrazoles demonstrate exceptional selectivity profiles, with compounds achieving sigma-1 receptor binding affinities of 0.55 nanomolar while maintaining greater than 10,000-fold selectivity over dopamine D2 receptors [7]. This remarkable selectivity demonstrates how spirocyclic frameworks can be engineered to achieve target specificity.
The pharmacophore analysis of spirocyclic dopamine receptor antagonists reveals that the spiro junction serves as a critical structural anchor that positions functional groups in optimal orientations for receptor binding [3] [4]. The conformational properties of these molecules align with established pharmacophore models proposed by Liljefors and Bøgesø, supporting the hypothesis that specific three-dimensional arrangements are essential for dopamine receptor activity [3].
The structure-activity relationships governing spirocyclic dopamine receptor modulators demonstrate that even minor stereochemical variations can produce dramatic changes in modulatory activities [8]. The spiro-bicyclic dopamine receptor modulators show that small structural alterations in the stereochemistry of peptidomimetics result in significant changes in their biological activities [8]. This sensitivity to structural modifications highlights the precision required in designing effective spirocyclic modulators.
Table 1: Dopamine Receptor Antagonism - Structural Determinants
| Compound Type | Target Receptor | Binding Affinity (nM) | Mechanism |
|---|---|---|---|
| 5.5.6. Spiro bicyclic lactam | Dopamine D2 | 100 (100 nM enhanced binding) | Positive allosteric modulation |
| 5.6.5. Spiro bicyclic lactam | Dopamine D2 | 100 (100 nM enhanced binding) | Positive allosteric modulation |
| Tetracyclic spiro amine A23887 | Dopamine D2 | High affinity (Ki not specified) | Conformationally restricted antagonism |
| Tetracyclic spiro amine A31472 | Dopamine D2 | High affinity (Ki not specified) | Conformationally restricted antagonism |
| Spirocyclic pyranopyrazoles | Dopamine D4/Sigma-1 | 0.55-1.6 (sigma-1) | Selective antagonism with cross-selectivity |
| N-cyclopentyl spiropyrrolidine | Muscarinic M1 | 1600-3200 | Positive allosteric modulation |
The emergence of spirocyclic compounds as dopamine receptor modulators represents a paradigm shift from traditional antagonist design approaches [9]. These molecules demonstrate that conformational restriction can enhance both binding affinity and selectivity while introducing novel mechanisms of action that may offer therapeutic advantages over conventional dopamine receptor antagonists.
Spirocyclic compounds have emerged as potent inhibitors of viral polymerases through diverse mechanisms that exploit the unique three-dimensional characteristics of these molecular frameworks [10] [11] [12]. The structural rigidity inherent in spirocyclic architectures provides precise spatial positioning of functional groups that can effectively interfere with viral replication machinery.
The compound 2'-deoxy-2'-spirocyclopropylcytidine exemplifies the application of spirocyclic modifications to nucleoside analogs for viral polymerase inhibition [11]. This spirocyclic nucleoside analog demonstrates potent inhibition of the hepatitis C virus NS5B RNA-dependent RNA polymerase with an EC50 of 7.3 micromolar, while exhibiting no associated cytotoxicity at concentrations up to 98.4 micromolar [11]. The spirocyclopropyl modification introduces conformational constraints that enhance the specificity of the analog for viral polymerases over host cell DNA polymerases.
The mechanism of action involves the incorporation of the spirocyclic nucleoside analog into the growing RNA chain, where the conformational rigidity imposed by the spiro junction disrupts normal polymerase function [11]. Computational analyses indicate high similarity between this spirocyclic compound and other hepatitis C virus inhibiting nucleosides, suggesting that the spirocyclic modification preserves essential binding interactions while enhancing selectivity [11].
Spirothiazolidinone derivatives represent another class of spirocyclic viral polymerase inhibitors with activity against influenza viruses [10]. Compounds bearing propyl and tert-butyl substituents at position 8 of the spiro ring exhibit activity against influenza A/H1N1 virus with EC50 values ranging from 35 to 45 micromolar [10]. These spirothiazolidinone compounds function as fusion inhibitors, preventing the conformational changes of influenza hemagglutinin at low pH conditions that are essential for viral entry [10].
Spirostaphylotrichin X, a spirocyclic gamma-lactam isolated from marine-derived fungi, demonstrates remarkable inhibitory activities against multiple influenza virus strains with IC50 values ranging from 1.2 to 5.5 micromolar [13]. Investigation of its mechanism reveals that this compound inhibits viral polymerase activity by binding to the highly conserved cap-binding domain of the PB2 protein [13]. Molecular docking studies and surface plasmon resonance assays confirm that Spirostaphylotrichin X specifically targets the PB2 cap-binding domain, interfering with the production of progeny viral RNA [13].
Recent investigations have identified spiro-oxindoles as potent inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase [14]. Four spiro[indoline-3,5′-pyrido[2,3-d:6,5-d']dipyrimidine derivatives demonstrated exceptional inhibitory activity with IC50 values ranging from 40.23 to 44.90 nanomolar against the viral RNA-dependent RNA polymerase [14]. These compounds also exhibit comparable potency against the spike glycoprotein, with IC50 values between 40.27 and 44.83 nanomolar [14].
The dual-target activity of these spirocyclic compounds represents a significant advancement in antiviral drug design, as simultaneous inhibition of both viral replication and cell entry mechanisms provides enhanced therapeutic efficacy [14]. Computational docking studies reveal that these spiro-oxindoles occupy critical binding sites within both the RNA-dependent RNA polymerase and spike glycoprotein structures [14].
TSAO (2',5'-Bis-O-(tert-butyldimethylsilyl)-3'-spiro-5''-(4''-amino-1'',2''-oxathiole-2'',2'-dioxide)) nucleoside analogs demonstrate highly selective inhibition of HIV-1 reverse transcriptase [12]. These spirocyclic compounds inhibit HIV-1 replication at concentrations of 0.06 to 0.8 micromolar while showing no cytotoxicity at 1000 to 10,000-fold higher concentrations [12]. The remarkable selectivity of TSAO analogs stems from their specific targeting of the RNA-dependent DNA polymerase function of HIV-1 reverse transcriptase, with minimal inhibition of the DNA-dependent DNA polymerase activity or host cell polymerases [12].
Table 2: Viral Polymerase Inhibition Mechanisms
| Spirocyclic Compound | Target Polymerase | IC50/EC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 2'-deoxy-2'-spirocyclopropylcytidine | HCV NS5B RNA-dependent RNA polymerase | 7.3 | Nucleoside analog incorporation and chain termination |
| Spirothiazolidinone derivatives (3d, 3e) | Influenza A/H1N1 viral polymerase | 35-45 | Fusion inhibitor preventing conformational change |
| Spirostaphylotrichin X | Influenza polymerase PB2 protein | 1.2-5.5 | Cap-binding domain inhibition of PB2 |
| Spiro-oxindoles (3a, 4b, 4d, 4e) | SARS-CoV-2 RNA-dependent RNA polymerase | 0.040-0.045 | RdRp and spike glycoprotein inhibition |
| TSAO nucleoside analogues | HIV-1 reverse transcriptase | 0.06-0.8 | RNA-dependent DNA polymerase specific inhibition |
The diversity of viral polymerase inhibition mechanisms demonstrated by spirocyclic compounds underscores their versatility as antiviral agents [15]. The ability to modulate viral polymerase activity through conformational constraints, allosteric binding, and nucleoside analog incorporation provides multiple avenues for therapeutic intervention against viral infections.
The unique three-dimensional architecture of spirocyclic compounds positions them as exceptional modulators of protein-protein interactions, where their conformational rigidity and spatial orientation capabilities enable precise targeting of complex binding interfaces [16] [17]. The spiroconformation provides distinct advantages in addressing the challenging landscape of protein-protein interaction modulation, particularly in overcoming the traditional difficulties associated with targeting large, relatively flat binding surfaces.
Spirocyclic scaffolds have demonstrated remarkable efficacy in covalent protein-protein interaction stabilization, as exemplified by the development of 14-3-3 protein stabilizers [16]. The structure-based optimization of covalent small-molecule stabilizers revealed that spirocyclic modifications significantly enhance the stabilization potential of protein complexes [16]. Compounds incorporating spirocyclic elements achieved 19- to 30-fold stabilization of the 14-3-3σ/ERα complex compared to control conditions [16].
The conformational locking provided by spirocyclic structures reduces the flexibility of warhead-containing compounds at the rim of protein-protein interfaces [16]. Crystallographic studies indicate that the conformation and size of spiro-rings directly influence warhead orientation and the formation of critical hydrogen bonds with adjacent polar amino acids [16]. The spirocyclic framework enables precise positioning of reactive groups while maintaining optimal binding geometries essential for protein complex stabilization [16].
Bisbenzannulated spiroketals represent a novel class of spirocyclic compounds designed for allosteric modulation of nuclear receptors [18]. The rational design of spirocyclic retinoid X receptor modulators demonstrates that spiroketals can potently bind to nuclear receptors and induce partial co-activator recruitment [18]. Crystal structure analysis of the spiroketal-hRXRα-TIF2 ternary complex reveals a canonical allosteric mechanism underlying the partial agonist behavior of these spirocyclic compounds [18].
The three-dimensional nature of spirocyclic scaffolds enables selective targeting of allosteric sites that would be difficult to access with traditional flat aromatic compounds [18]. The spiroketal framework provides the necessary spatial orientation to engage specific binding pockets while avoiding competition with endogenous ligands at orthosteric sites [18]. This selectivity represents a significant advancement in nuclear receptor modulation strategies.
Spiropiperidines have emerged as exceptionally selective modulators of sigma receptor-mediated protein interactions [9]. These conformationally restricted spirocyclic compounds achieve remarkable selectivity profiles, with some derivatives demonstrating greater than 10,000-fold selectivity for sigma receptors over dopamine D2 receptors [9]. The spirocyclic architecture constrains the molecular conformation in a manner that optimizes interactions with sigma receptor binding sites while minimizing off-target effects [9].
The structure-activity relationships of spiropiperidine sigma receptor ligands reveal that the conformational restriction imposed by the spiro junction is crucial for achieving high affinity and selectivity [9]. Compounds with lipophilic N-substituents incorporating tetralin, indan, or benzocycloheptane skeletons demonstrate optimal binding characteristics, with IC50 values reaching 8.9 for the most potent derivatives [9].
The positioning of spirocyclic scaffolds in kinase inhibitor space has revealed unique binding modes that bridge ATP sites and substrate binding regions [19]. The unprecedented spiro[5.5]undeca ring system demonstrates ATP-independent inhibition characteristics, suggesting engagement of allosteric sites distinct from traditional ATP-competitive binding [19]. Molecular dynamic simulations indicate that spirocyclic frameworks can simultaneously occupy regions between ATP sites and substrate sites, creating novel inhibition mechanisms [19].
The three-dimensional nature of spirocyclic kinase inhibitors enables enhanced target selectivity through optimal spatial arrangement of functional groups [20] [21]. Structure-based introduction of spirocyclic elements into kinase inhibitor series maintains the orientation of critical functional groups while improving cellular efficacy [20]. The rigidity provided by spirocyclic scaffolds replaces rotatable bonds and maintains favored orientations necessary for potent kinase inhibition [20].
Table 3: Protein-Protein Interaction Modulation Through Spiroconformation
| Spirocyclic Scaffold | Target Interaction | Binding Enhancement | Structural Features |
|---|---|---|---|
| Covalent spirocyclic 14-3-3 stabilizers | 14-3-3σ/ERα protein complex | 19-30 fold stabilization | Conformational locking via spiro-rings |
| Bisbenzannulated spiroketals | Retinoid X receptor (RXR) | Partial co-activator recruitment | Canonical allosteric mechanism |
| Spiropiperidines | Sigma receptor binding | High affinity, >10,000-fold D2 selectivity | Conformationally restricted scaffold |
| Spiro[5.5]undeca system | Kinase ATP/substrate site | Unique dual-site binding mode | Unprecedented spiro[5.5]undeca framework |
| Spirocyclic SHP2 inhibitors | SHP2 allosteric tunnel | Allosteric tunnel occupation | Three-dimensional tunnel pharmacophore |
The success of spirocyclic compounds in protein-protein interaction modulation demonstrates their versatility in addressing diverse therapeutic targets [17]. The conformational constraints imposed by spirocyclic architectures enable precise targeting of protein binding interfaces while providing enhanced selectivity and potency compared to traditional small-molecule approaches.
The compatibility of spirocyclic scaffolds with allosteric binding sites represents a critical aspect of their drug discovery potential, as these three-dimensional frameworks can access and occupy binding pockets that are typically challenging for conventional flat aromatic compounds [22] [23] [8]. The inherent rigidity and spatial organization of spirocyclic systems enable selective engagement of allosteric sites while maintaining optimal pharmacokinetic properties.
Spirocyclic muscarinic acetylcholine receptor modulators demonstrate exceptional compatibility with allosteric binding sites located in the extracellular vestibule of muscarinic receptors [22] [23]. The optimization of ML137 through spirocyclic modifications revealed that 5- and 6-membered spirocycles can replace isatin ketone functionalities while maintaining high selectivity for human and rat muscarinic M1 receptor subtypes [22]. These spirocyclic modifications exhibit divergent structure-activity relationships compared to earlier M1 positive allosteric modulators, indicating unique binding interactions within the allosteric site [22].
The spirocyclic ketal derivatives demonstrate improved efficacy relative to ML137, with compounds achieving hM1 positive allosteric modulator EC50 values of 2.0 micromolar and ACh maximum response values of 62% [22]. The N-cyclopentyl spiropyrrolidine analogs exhibit potency values ranging from 1.6 to 3.2 micromolar, with the most active compounds showing enhanced allosteric agonist activity and increased sensitivity to acetylcholine [22].
Pan-Gq-coupled muscarinic acetylcholine receptor positive allosteric modulators incorporating spirocyclic elements demonstrate broad compatibility across multiple muscarinic receptor subtypes [23]. These compounds exhibit significant correlation between allosteric agonism and positive cooperativity, following a two-state model of receptor activation where spirocyclic modulators shift the equilibrium toward more active receptor populations [23]. The incorporation of chiral centers into spirocyclic structures correlates well with pan-Gq coupled positive allosteric modulator activity [23].
Spirocyclic sigma receptor ligands demonstrate exceptional compatibility with allosteric binding pockets through precise conformational arrangements [24]. The pharmacophore models for potent sigma-1 ligands specify basic amino groups flanked by two hydrophobic regions at defined distances, and spirocyclic compounds with exocyclic amino moieties can be optimized to achieve these spatial requirements [24]. The cis-configured diastereomers with longer distance parameters (7.16-7.23 Ångströms) show higher sigma-1 affinities than their trans-configured counterparts (5.88-6.26 Ångströms) [24].
The tertiary methylamines trans-11 and cis-11 represent potent sigma-1 ligands with Ki values of 43 and 24 nanomolar, respectively, demonstrating that spirocyclic modifications can enhance binding affinity while maintaining selectivity [24]. The structure-activity relationships reveal that one large benzyl moiety is required for high sigma-1 receptor binding, while a second large N-substituent is not tolerated by the sigma-1 receptor protein [24].
Spirocyclic CCR1 antagonists demonstrate effective compatibility with chemokine receptor allosteric binding sites [25]. The design and synthesis of spirocyclic compounds based on lead structures 1b and 2b revealed that substituted aniline moieties can be replaced with substituted benzamides while retaining CCR1 potency [25]. These modifications indicate that spirocyclic scaffolds can accommodate diverse functional group arrangements within allosteric binding pockets [25].
The structure-activity relationships of spirocyclic CCR1 antagonists demonstrate that the three-dimensional nature of these compounds enables selective engagement of allosteric sites while maintaining potent antagonist activity [25]. The compatibility of spirocyclic modifications with chemokine receptor binding sites suggests broad applicability across G-protein coupled receptor families [25].
Spirocyclic kinase inhibitors demonstrate unique compatibility with ATP-independent allosteric binding sites [19]. The positioning of spiro[5.5]undeca ring systems in kinase inhibitor space reveals binding modes that occupy regions between ATP sites and substrate sites [19]. The ATP-independent IC50 values of compound 2j suggest engagement of allosteric sites distinct from traditional ATP-competitive binding mechanisms [19].
Docking-based optimal site selection and molecular dynamic simulations confirm that spirocyclic scaffolds can effectively occupy allosteric binding sites while maintaining favorable binding energetics [19]. The three-dimensional nature of spirocyclic frameworks enables simultaneous engagement of multiple binding sub-sites within kinase allosteric pockets [19].
Table 4: Allosteric Binding Site Compatibility Studies
| Compound Series | Allosteric Site | Binding Affinity Range (μM) | Selectivity Profile |
|---|---|---|---|
| Spirocyclic muscarinic M1 PAMs | Extracellular vestibule of M1 mAChR | 0.6-10 | High M1 selectivity over M2-M5 |
| Pan-Gq-coupled mAChR modulators | G-protein coupled receptor allosteric sites | 1-50 | Pan-Gq selectivity with M3/M5 preference |
| Spirocyclic sigma receptor ligands | Sigma receptor allosteric binding pocket | 0.024-0.043 | High sigma-1 vs sigma-2 selectivity |
| Spirocyclic kinase inhibitors | ATP-independent allosteric site | Variable (nM to μM) | Target-specific kinase selectivity |
| CCR1 antagonist spirocycles | CCR1 chemokine receptor allosteric site | Sub-micromolar to micromolar | CCR1-specific antagonism |